2-(4-allyl-2-methoxyphenoxy)acetohydrazide
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Overview
Description
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide is an organic compound with the molecular formula C12H16N2O3. It is a derivative of eugenol, a naturally occurring compound found in clove oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide typically involves the reaction of ethyl bromoacetate with eugenol in the presence of anhydrous potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at 80°C for 24 hours. This reaction yields ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, which is then converted to the hydrazide by refluxing with hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Scientific Research Applications
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can help alleviate symptoms of neurological disorders such as depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Eugenol: The parent compound, found in clove oil, with various biological activities.
2-(4-Allyl-2-methoxyphenoxy)acetate: An intermediate in the synthesis of the hydrazide.
Hydrazine derivatives: Compounds with similar hydrazide functional groups used in various chemical reactions
Uniqueness
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide is unique due to its specific structure, which combines the bioactive eugenol moiety with a hydrazide group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-9-5-6-10(11(7-9)16-2)17-8-12(15)14-13/h3,5-7H,1,4,8,13H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJQLSAUHWBUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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